

# The Double-Edged Sword: An Ethnopharmacological Guide to Tripterygium wilfordii

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Wilforol A |           |
| Cat. No.:            | B1254244   | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Tripterygium wilfordii, commonly known as Thunder God Vine, holds a significant place in traditional Chinese medicine for its potent anti-inflammatory and immunosuppressive properties. For centuries, it has been employed to treat a range of ailments, particularly autoimmune disorders like rheumatoid arthritis. Modern scientific investigation has identified a wealth of bioactive compounds, with the diterpenoid triptolide and the triterpenoid celastrol being the most prominent. These molecules exert their profound pharmacological effects by modulating key signaling pathways implicated in inflammation and cell proliferation, including NF-kB, MAPK, and PI3K/Akt. However, the therapeutic potential of Tripterygium wilfordii is shadowed by its significant toxicity, which necessitates a thorough understanding of its ethnopharmacology for safe and effective drug development. This technical guide provides a comprehensive overview of the traditional uses, phytochemistry, pharmacology, and toxicology of Tripterygium wilfordii, with a focus on its major active constituents. It offers detailed experimental protocols for the extraction, isolation, and biological evaluation of its compounds, alongside a quantitative summary of its bioactive and toxicological profiles. Furthermore, this guide visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of its complex mechanisms of action.



## **Ethnopharmacological Background**

Tripterygium wilfordii Hook. f., a member of the Celastraceae family, has a long-standing history in traditional Chinese medicine, where it is known as "Lei Gong Teng" (Thunder God Vine).[1] Its use is first documented in the Compendium of Materia Medica (Ben Cao Gang Mu Shi Yi). [1] Traditionally, the peeled root of the vine has been the primary part used for medicinal purposes.[2]

Traditional applications have centered on conditions characterized by inflammation and pain. It has been historically used to promote blood circulation, relieve joint pain and swelling associated with rheumatism, and treat a variety of skin diseases and muscle injuries.[1][2] In more recent decades, its application has expanded to include the treatment of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.[1] [3] Additionally, extracts of the bark have been utilized as an insecticide in China for centuries.

## **Phytochemistry: The Bioactive Arsenal**

Tripterygium wilfordii is a rich source of a diverse array of secondary metabolites. The primary classes of bioactive compounds include terpenoids, alkaloids, glycosides, and lignans.[5] Among these, the terpenoids are the most extensively studied and are considered the main contributors to both the therapeutic effects and the toxicity of the plant.

#### **Diterpenoids: The Potent Triptolide**

Triptolide, a diterpene triepoxide, is one of the most abundant and pharmacologically active compounds isolated from Tripterygium wilfordii.[5][6] First isolated in 1972, it has demonstrated significant anti-inflammatory, immunosuppressive, and anticancer activities.[7] However, its clinical application is severely limited by its narrow therapeutic window and severe toxicity.[4]

## **Triterpenoids: The Multifaceted Celastrol**

Celastrol, a pentacyclic triterpenoid, is another major bioactive constituent of Tripterygium wilfordii.[5] It exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1]

## **Quantitative Analysis of Active Compounds**



The concentration of triptolide and celastrol can vary significantly depending on the part of the plant used and the extraction solvent. The following table summarizes the quantitative analysis of these compounds in different extracts.

| Extract Type               | Triptolide<br>Concentration | Celastrol<br>Concentration | Reference |
|----------------------------|-----------------------------|----------------------------|-----------|
| Ethanolic Extract          | 0.015%                      | 0.71%                      | [8]       |
| Ethyl Acetate Extract      | 0.032%                      | 1.4%                       | [8]       |
| Tripterygium Glycosides    | 0.92%                       | Not Reported               | [8]       |
| Sodium Carbonate Extract 1 | 0.051%                      | Not Reported               | [8]       |

## **Pharmacology: Mechanisms of Action**

The profound pharmacological effects of Tripterygium wilfordii are attributed to the modulation of multiple critical signaling pathways by its active constituents, primarily triptolide and celastrol.

### **Anti-inflammatory and Immunosuppressive Effects**

The anti-inflammatory and immunosuppressive properties of Tripterygium wilfordii extracts are central to their therapeutic applications.[3] These effects are largely mediated through the inhibition of pro-inflammatory signaling pathways.

- NF-κB Signaling Pathway: Triptolide and celastrol are potent inhibitors of the NF-κB signaling pathway.[1] They prevent the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[9][10]
- MAPK Signaling Pathway: Triptolide has been shown to diminish neuroinflammation by downregulating the p38 MAPK signaling pathway.[9]
- NLRP3 Inflammasome:Tripterygium wilfordii has been demonstrated to inhibit the activation of the NLRP3 inflammasome by blocking the NF-kB signaling pathway.[10]



#### **Anticancer Effects**

Both triptolide and celastrol have demonstrated significant anticancer activity in various cancer cell lines and animal models.[11][12] Their mechanisms of action are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

- PI3K/Akt Signaling Pathway: Celastrol has been shown to inactivate the PI3K/Akt signaling pathway, contributing to its pro-apoptotic effects in melanoma cells.
- Notch Signaling Pathway: Triptolide and celastrol can inhibit stemness in triple-negative breast cancer by reducing Notch-1 activation and the expression of its downstream targets, HES-1 and HEY-1.[13]
- Heat Shock Proteins (HSPs): Celastrol is a known inhibitor of HSP90, leading to the
  degradation of its client proteins, which are often involved in cancer cell survival and
  proliferation. Triptolide can inhibit the transcription of HSPs, enhancing stress-induced cell
  death.[11]

#### **Quantitative Pharmacological Data**

The following tables summarize the in vitro efficacy of triptolide and celastrol against various cancer cell lines and their anti-inflammatory activity.

Table 1: Anticancer Activity of Triptolide and Celastrol (IC50 Values)



| Cell Line | Cancer Type                   | Triptolide IC50<br>(nM) | Celastrol IC50<br>(μM) | Reference |
|-----------|-------------------------------|-------------------------|------------------------|-----------|
| H1299     | Lung Cancer                   | 10.03 ± 1.01            | 1.53 ± 0.11            | [11]      |
| H157      | Lung Cancer                   | 7.00 ± 0.98             | 2.01 ± 0.15            | [11]      |
| A549      | Lung Cancer                   | 12.33 ± 1.12            | 1.98 ± 0.13            | [11]      |
| H460      | Lung Cancer                   | 15.64 ± 1.21            | 2.11 ± 0.14            | [11]      |
| HCT116    | Colon Cancer                  | 123.86 ± 5.67           | 6.44 ± 0.54            | [11]      |
| HEK293T   | Normal<br>Embryonic<br>Kidney | > 1000                  | 2.99 ± 0.21            | [11]      |

Table 2: Anti-inflammatory Activity of Triptolide

| Cell Line | Activity                       | Triptolide IC50 | Reference |
|-----------|--------------------------------|-----------------|-----------|
| A549      | Inhibition of IL-8 expression  | 23 nM           | [14]      |
| A549      | Inhibition of NF-κB expression | 14 nM           | [14]      |

## **Toxicology and Safety**

Despite its therapeutic promise, the clinical use of Tripterygium wilfordii is significantly hampered by its toxicity.[1] Adverse effects can be severe and affect multiple organ systems.

## **Major Toxicities**

- Hepatotoxicity: Liver damage is a major concern with the use of Tripterygium wilfordii.
   Metabolites of the plant can undergo lipid peroxidation, leading to hepatocytic necrosis.[1]
   [15]
- Nephrotoxicity: Kidney damage is another significant side effect.[1]



- Reproductive Toxicity: The plant can have toxic effects on the reproductive system in both males and females.[1]
- Gastrointestinal Side Effects: Oral administration can lead to various gastrointestinal adverse reactions.[1]
- Other Side Effects: Skin-related symptoms, such as rashes, are also frequently reported.[1]

## **Quantitative Toxicity Data**

The following tables provide a summary of the toxicity profile of Tripterygium wilfordii and its active compounds.

Table 3: Incidence of Adverse Events in Clinical Trials with Tripterygium wilfordii Preparations

| Adverse Event                 | Incidence Rate (95% CI) | Reference |
|-------------------------------|-------------------------|-----------|
| Overall Adverse Events        | 26.7% (24.8% - 28.8%)   | [4]       |
| Gastrointestinal Symptoms     | 13.3% (11.9% - 14.9%)   | [4]       |
| Adverse Reproductive Outcomes | 11.7% (10.3% - 13.3%)   | [4]       |
| Adverse Skin Reactions        | 7.8% (6.3% - 9.5%)      | [4]       |
| Hematologic Events            | 6.5% (5.7% - 7.4%)      | [4]       |
| Cardiovascular Events         | 4.9% (1.6% - 14.3%)     | [4]       |

Table 4: Acute Toxicity of Triptolide and Celastrol (LD50 Values)

| Compound   | Animal Model | Route of<br>Administration | LD50 Value | Reference |
|------------|--------------|----------------------------|------------|-----------|
| Triptolide | Mouse        | Intraperitoneal            | 0.8 mg/kg  | [16]      |
| Triptolide | Mouse        | Oral                       | 0.9 mg/kg  | [16]      |
| Celastrol  | Mouse        | Intraperitoneal            | 14.5 mg/kg |           |



## **Experimental Protocols**

This section provides detailed methodologies for the extraction and isolation of active compounds from Tripterygium wilfordii, as well as key in vitro and in vivo assays for their pharmacological evaluation.

## **Extraction and Isolation of Triptolide**

Objective: To extract and isolate triptolide from the dried roots of Tripterygium wilfordii.

#### Materials:

- · Dried and powdered roots of Tripterygium wilfordii
- 95% Ethanol
- · Ethyl acetate
- Petroleum ether
- Dichloromethane
- Methanol
- Silica gel for column chromatography
- Rotary evaporator
- Chromatography columns

- Extraction:
  - Macerate the powdered root material with 95% ethanol at room temperature for 24 hours.
  - Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.



- · Solvent Partitioning:
  - Suspend the crude ethanol extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
  - Collect the ethyl acetate fraction, which is enriched with triptolide.
- Column Chromatography:
  - Subject the ethyl acetate fraction to silica gel column chromatography.
  - Elute the column with a gradient of dichloromethane and methanol.
  - Collect the fractions and monitor by thin-layer chromatography (TLC).
- Purification:
  - Combine the fractions containing triptolide and further purify by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain pure triptolide.

## Quantification of Celastrol by HPLC

Objective: To quantify the concentration of celastrol in a plant extract.

#### Materials:

- Tripterygium wilfordii extract
- Celastrol standard
- Methanol (HPLC grade)
- Water with 0.4% formic acid (v/v) (HPLC grade)
- · HPLC system with a PDA detector
- C18 column



#### Procedure:

- Sample Preparation:
  - Dissolve a known weight of the plant extract in methanol.
  - Filter the solution through a 0.45 μm syringe filter.
- Standard Curve Preparation:
  - Prepare a stock solution of celastrol standard in methanol.
  - Perform serial dilutions to create a series of standard solutions with known concentrations.
- · HPLC Analysis:
  - Set the HPLC conditions:
    - Column: C18
    - Mobile Phase: A gradient of water with 0.4% formic acid and methanol.
    - Flow Rate: 1.0 mL/min
    - Detection Wavelength: 425 nm
  - Inject the standard solutions and the sample solution into the HPLC system.
- Quantification:
  - Construct a standard curve by plotting the peak area against the concentration of the celastrol standards.
  - Determine the concentration of celastrol in the sample by interpolating its peak area on the standard curve.

## In Vitro Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of triptolide or celastrol on cancer cells.



#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Triptolide or celastrol stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

- · Cell Seeding:
  - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Compound Treatment:
  - Treat the cells with various concentrations of triptolide or celastrol and incubate for 48-72 hours. Include a vehicle control (DMSO).
- MTT Addition:
  - Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization:
  - $\circ\,$  Carefully remove the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement:



- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

## In Vitro NF-kB Reporter Assay (Luciferase Assay)

Objective: To determine the inhibitory effect of triptolide on NF-kB activation.

#### Materials:

- Cells stably or transiently transfected with an NF-κB luciferase reporter construct
- · Complete cell culture medium
- · Triptolide stock solution
- TNF-α (or another NF-κB activator)
- Luciferase assay reagent
- · Lysis buffer
- 96-well opaque plates
- Luminometer

- Cell Seeding and Treatment:
  - Seed the reporter cells in a 96-well opaque plate and allow them to attach.
  - Pre-treat the cells with different concentrations of triptolide for 1-2 hours.
- NF-kB Activation:



| 0 | Stimulate the | cells with | TNF-α for | 6-8 hours | to activate the | NF-kB pathway | ٧. |
|---|---------------|------------|-----------|-----------|-----------------|---------------|----|
|---|---------------|------------|-----------|-----------|-----------------|---------------|----|

|   | _   |       |      |
|---|-----|-------|------|
| • | Cel | ll Ly | /sis |

- Wash the cells with PBS and lyse them with the provided lysis buffer.
- · Luciferase Activity Measurement:
  - Add the luciferase assay reagent to the cell lysates.
  - Measure the luminescence using a luminometer.
- Data Analysis:
  - Normalize the luciferase activity to a control (e.g., total protein concentration or a cotransfected Renilla luciferase) and express the results as a percentage of the TNF-αstimulated control.

## In Vivo Collagen-Induced Arthritis (CIA) Rat Model

Objective: To evaluate the anti-arthritic effects of Tripterygium wilfordii extract in a rat model of rheumatoid arthritis.

#### Materials:

- Male Wistar or Sprague-Dawley rats (6-8 weeks old)
- Bovine type II collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- Tripterygium wilfordii extract
- Calipers



#### Induction of Arthritis:

- Emulsify bovine type II collagen with CFA.
- On day 0, immunize the rats with an intradermal injection of the emulsion at the base of the tail.
- On day 7, administer a booster injection of type II collagen emulsified with IFA.

#### Treatment:

- Once arthritis develops (typically around day 14-21), randomly divide the rats into treatment groups.
- Administer the Tripterygium wilfordii extract or vehicle control orally daily for a specified period (e.g., 2-4 weeks).

#### Assessment of Arthritis:

- Monitor the rats daily for signs of arthritis.
- Measure the paw volume using calipers every 2-3 days.
- Score the severity of arthritis based on a scale of 0-4 for each paw (0 = normal, 4 = severe swelling and redness).

#### Histopathological Analysis:

 At the end of the study, sacrifice the animals and collect the ankle joints for histopathological examination to assess inflammation, pannus formation, and cartilage/bone erosion.

## Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by the active compounds of Tripterygium wilfordii and a typical experimental



workflow.



Click to download full resolution via product page

Caption: Inhibition of the NF-kB signaling pathway by triptolide and celastrol.





Click to download full resolution via product page

Caption: Inhibition of the PI3K/Akt signaling pathway by celastrol.





Click to download full resolution via product page

Caption: Experimental workflow for the collagen-induced arthritis (CIA) rat model.

#### **Conclusion and Future Directions**

Tripterygium wilfordii represents a compelling example of a traditional medicine with immense therapeutic potential that is concurrently limited by significant toxicity. Its active constituents, triptolide and celastrol, are potent modulators of key inflammatory and oncogenic signaling



pathways. The future of drug development from this plant lies in strategies that can uncouple its therapeutic efficacy from its adverse effects. This may involve the development of novel drug delivery systems to target specific tissues, the synthesis of less toxic derivatives of triptolide and celastrol, or the use of combination therapies to reduce the required dosage. A thorough understanding of its ethnopharmacology, phytochemistry, and mechanisms of action, as outlined in this guide, is paramount for researchers, scientists, and drug development professionals to safely and effectively harness the therapeutic power of this potent medicinal plant.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Monitor NF-kB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. Simultaneous determination of triptolide, tripterifordin, celastrol and nine sesquiterpene alkaloids in Tripterygium preparations using high-performance liquid chromatography-triple quadrupole mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tripterygium wilfordii glycosides ameliorates collagen-induced arthritis and aberrant lipid metabolism in rats PMC [pmc.ncbi.nlm.nih.gov]
- 5. bowdish.ca [bowdish.ca]
- 6. researchgate.net [researchgate.net]
- 7. The process of extracting triptolide from Tripterygium wilfordii extract. [greenskybio.com]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]



- 12. researchgate.net [researchgate.net]
- 13. CN103919835A Method for preparing tripterygium wilfordii extract by using triterpenes as main components and pharmaceutical application of tripterygium wilfordii extract Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- To cite this document: BenchChem. [The Double-Edged Sword: An Ethnopharmacological Guide to Tripterygium wilfordii]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1254244#ethnopharmacology-of-tripterygium-wilfordii]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com